AZD2423

Description

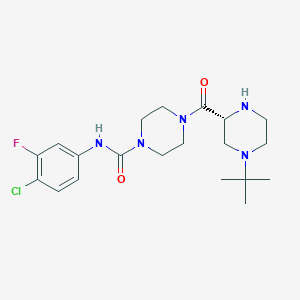

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[(2R)-4-tert-butylpiperazine-2-carbonyl]-N-(4-chloro-3-fluorophenyl)piperazine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29ClFN5O2/c1-20(2,3)27-7-6-23-17(13-27)18(28)25-8-10-26(11-9-25)19(29)24-14-4-5-15(21)16(22)12-14/h4-5,12,17,23H,6-11,13H2,1-3H3,(H,24,29)/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRWQVWAIVQXPJY-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1CCNC(C1)C(=O)N2CCN(CC2)C(=O)NC3=CC(=C(C=C3)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)N1CCN[C@H](C1)C(=O)N2CCN(CC2)C(=O)NC3=CC(=C(C=C3)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29ClFN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1229603-37-5 | |

| Record name | AZD-2423 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1229603375 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AZD-2423 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1W47471992 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

AZD2423: A Technical Guide to a CCR2 Negative Allosteric Modulator

This technical guide provides an in-depth overview of AZD2423, a potent and selective, non-competitive negative allosteric modulator of the C-C chemokine receptor 2 (CCR2). Developed for the oral treatment of neuropathic pain, this document details the compound's mechanism of action, physicochemical properties, preclinical and clinical data, and the experimental methodologies employed in its evaluation. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to CCR2 and the CCL2/CCR2 Signaling Axis

The C-C chemokine receptor 2 (CCR2) is a G protein-coupled receptor (GPCR) that plays a pivotal role in the inflammatory response. Its primary ligand is the chemokine CCL2, also known as monocyte chemoattractant protein-1 (MCP-1). The CCL2/CCR2 signaling axis is a critical pathway for the recruitment of monocytes and macrophages to sites of inflammation and has been implicated in the pathogenesis of various inflammatory and fibrotic diseases.[1][2][3] Upon binding of CCL2 to CCR2, a conformational change in the receptor activates intracellular G proteins, leading to the initiation of downstream signaling cascades. These pathways include the PI3K/Akt, JAK/STAT, and P38/MAPK pathways, which collectively regulate gene transcription and cellular processes such as cell survival, proliferation, cytokine production, and migration.[1][2]

Given its central role in inflammation, the CCL2/CCR2 axis has been a key target for therapeutic intervention in a range of diseases, including autoimmune disorders, atherosclerosis, and neuropathic pain.

This compound: Compound Profile

This compound is a small molecule, orally bioavailable, non-competitive negative allosteric modulator of CCR2. As a negative allosteric modulator, it binds to a site on the receptor distinct from the orthosteric ligand binding site, inducing a conformational change that reduces the affinity and/or efficacy of the endogenous ligand, CCL2.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₂₀H₂₉ClFN₅O₂ | |

| Molecular Weight | 425.93 g/mol | |

| CAS Number | 1229603-37-5 | |

| logD₇.₄ | 1.85 | |

| pKa | 7.9 | |

| Solubility (pH 7.4) | 13.2 µM |

In Vitro Pharmacology

This compound has demonstrated high potency and selectivity for the CCR2 receptor in a variety of in vitro assays. The following table summarizes its key activity parameters.

| Assay | Parameter | Value (nM) | Reference |

| CCR2 Binding | IC₅₀ | 2.6 | |

| CCR2 Ca²⁺ Flux | IC₅₀ | 1.2 | |

| CCR2 Chemotaxis | IC₅₀ | 4.4 | |

| MCP-1 Induced Ca²⁺ Mobilization (THP-1 cells) | IC₅₀ | 4 | |

| MCP-1 Induced Chemotaxis (THP-1 cells) | IC₅₀ | 4 | |

| Human Whole Blood (L-selectin shedding) | IC₅₀ | 1.3 | |

| Rat CCR2 Ca²⁺ Flux | IC₅₀ | 607 | |

| CCR5 Chemotaxis | IC₅₀ | 316 | |

| hERG Binding | IC₅₀ | 90,000 |

Signaling Pathways and Mechanism of Action

The interaction of this compound with the CCR2 receptor modulates the downstream signaling cascades typically activated by CCL2.

Figure 1: CCR2 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

While detailed, step-by-step experimental protocols for the studies on this compound are not publicly available, this section outlines the general methodologies for the key assays cited.

In Vitro Assays

-

Binding Assays: These assays are designed to determine the affinity of a compound for its target receptor. A common method involves competitive binding, where the test compound (this compound) competes with a radiolabeled ligand for binding to cells or membranes expressing the CCR2 receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand is determined as the IC₅₀ value.

-

Calcium Mobilization (Ca²⁺ Flux) Assays: CCR2 activation leads to an increase in intracellular calcium concentration. This can be measured using calcium-sensitive fluorescent dyes (e.g., Fura-2, Fluo-4). Cells expressing CCR2 (such as the THP-1 human monocytic cell line) are loaded with the dye, and the change in fluorescence upon stimulation with CCL2 in the presence of varying concentrations of this compound is measured. The IC₅₀ is the concentration of this compound that causes a 50% inhibition of the CCL2-induced calcium signal.

-

Chemotaxis Assays: These assays measure the ability of a compound to inhibit the directed migration of cells towards a chemoattractant. A typical setup uses a Boyden chamber or a similar multi-well plate with a porous membrane. CCR2-expressing cells are placed in the upper chamber, and CCL2 is placed in the lower chamber. The ability of this compound, added to the upper chamber, to inhibit the migration of cells towards the chemoattractant is quantified by counting the number of cells that have migrated to the lower side of the membrane. The IC₅₀ is the concentration that inhibits cell migration by 50%.

Figure 2: A generalized workflow for the development and evaluation of a compound like this compound.

Preclinical Data

Pharmacokinetics

Pharmacokinetic parameters for this compound were determined in several preclinical species.

| Species | Bioavailability (%) | % Free Plasma Protein Binding | Reference |

| Rat | 16 | 42 | |

| Dog | 71 | 35 | |

| Human | - | 47 |

In Vivo Efficacy

This compound demonstrated significant analgesic effects in rodent models of neuropathic pain. In a rat model of chronic constriction injury (CCI), this compound produced a greater than 100% reversal of mechanical hypersensitivity. The plasma and brain concentrations associated with efficacy in these models are presented below.

| Model | Parameter | Value (nM) | Reference |

| Rat CCI | EC₅₀ (Total Plasma) | 191 | |

| EC₅₀ (Free Plasma) | 33 | ||

| EC₅₀ (Total Brain) | 63 | ||

| EC₅₀ (Free Brain) | 3.8 |

Clinical Trials

This compound was advanced into Phase IIa clinical trials for the treatment of post-traumatic neuralgia (PTN) and painful diabetic polyneuropathy (PDN).

Study Design

Both studies were randomized, double-blind, placebo-controlled, parallel-group, multicenter trials. Patients received once-daily oral doses of 20 mg this compound, 150 mg this compound, or placebo for 28 days. The primary efficacy endpoint was the change in the average pain score from baseline, as measured by a numerical rating scale (NRS).

Pharmacodynamics and Target Engagement

In both clinical trials, administration of this compound led to pharmacodynamic changes consistent with CCR2 target engagement. This was evidenced by a dose-dependent increase in plasma levels of CCL2 and a reduction in the mean levels of circulating monocytes.

| Trial | Dose | Change in Monocyte Levels | Reference |

| Post-traumatic Neuralgia | 150 mg | -30% | |

| Painful Diabetic Polyneuropathy | 150 mg | -27% |

Efficacy and Safety Outcomes

Despite successful target engagement, this compound failed to demonstrate a significant effect on the primary endpoint of average pain relief in both the PTN and PDN trials compared to placebo.

| Trial | Treatment Group | Change in NRS Average Pain Score | Reference |

| Post-traumatic Neuralgia | This compound 20 mg | -1.54 | |

| This compound 150 mg | -1.53 | ||

| Placebo | -1.44 | ||

| Painful Diabetic Polyneuropathy | This compound 20 mg | -1.50 | |

| This compound 150 mg | -1.35 | ||

| Placebo | -1.61 |

In both studies, there were some trends toward improvement in certain secondary measures, such as subscores of the Neuropathic Pain Symptom Inventory (NPSI), particularly with the 150 mg dose. However, these did not translate to overall clinical efficacy.

This compound was found to be safe and well-tolerated, with the frequency and types of adverse events being similar to placebo.

Summary and Conclusion

This compound is a potent and selective negative allosteric modulator of the CCR2 receptor with favorable physicochemical and pharmacokinetic properties. It demonstrated robust efficacy in preclinical models of neuropathic pain, which supported its progression into clinical development. However, in Phase IIa clinical trials for post-traumatic neuralgia and painful diabetic polyneuropathy, this compound failed to show a significant analgesic effect despite clear evidence of target engagement. This disconnect between preclinical efficacy and clinical outcomes highlights the challenges in translating findings from animal models of pain to human conditions. The development of this compound for neuropathic pain was subsequently discontinued. Nevertheless, the data gathered for this compound provides valuable insights for the continued exploration of the CCL2/CCR2 axis as a therapeutic target and for the broader field of pain research.

References

- 1. The role and therapeutic targeting of the CCL2/CCR2 signaling axis in inflammatory and fibrotic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | The role and therapeutic targeting of the CCL2/CCR2 signaling axis in inflammatory and fibrotic diseases [frontiersin.org]

- 3. The role and therapeutic targeting of the CCL2/CCR2 signaling axis in inflammatory and fibrotic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

AZD2423 for Neuroinflammation Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD2423 is a potent and selective, orally bioavailable, non-competitive negative allosteric modulator of the C-C chemokine receptor 2 (CCR2). This receptor and its primary ligand, C-C motif chemokine ligand 2 (CCL2), are key players in the inflammatory cascade, particularly in the recruitment of monocytes and macrophages to sites of inflammation. The CCL2/CCR2 signaling axis is implicated in the pathogenesis of various inflammatory and neuropathic pain states, making it a target of significant interest for therapeutic intervention. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols relevant to its study in the context of neuroinflammation.

Core Compound Properties and In Vitro Activity of this compound

This compound has been characterized through a series of in vitro assays to determine its potency and selectivity for the CCR2 receptor. The following table summarizes key quantitative data from these studies.

| Parameter | Value | Cell Line/System |

| CCR2 Binding Affinity (IC50) | 2.6 nM | - |

| CCR2 Ca2+ Flux (IC50) | 1.2 nM | - |

| CCR2 Chemotaxis (IC50) | 4.4 nM | THP-1 cells |

| Human Whole Blood L-Selectin Shedding (IC50) | 1.3 nM | Monocytes |

| Rat CCR2 Ca2+ Flux (IC50) | 607 nM | - |

| CCR5 Chemotaxis (IC50) | 316 nM | - |

| hERG (IC50) | 90 µM | - |

Signaling Pathway

The CCL2/CCR2 signaling pathway plays a crucial role in neuroinflammation. Upon binding of CCL2, CCR2, a G protein-coupled receptor, initiates a downstream signaling cascade that contributes to the recruitment of inflammatory cells and the production of pro-inflammatory mediators. This can lead to neuronal sensitization and neuronal cell death. This compound, as a negative allosteric modulator, inhibits this signaling cascade.

A Technical Guide to the Role of AZD2423 in Modulating Monocyte Chemotaxis

Executive Summary

Monocyte chemotaxis, the directed migration of monocytes to sites of inflammation, is a critical process in both physiological immune responses and the pathogenesis of numerous inflammatory diseases. This process is predominantly orchestrated by the interaction between C-C motif chemokine ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1), and its cognate G-protein coupled receptor, CCR2.[1][2] The CCL2/CCR2 signaling axis represents a key therapeutic target for controlling inflammatory cell recruitment.[2][3] AZD2423 is a potent, selective, and orally bioavailable antagonist of the CCR2 receptor, designed to inhibit this critical pathway.[4] This document provides an in-depth technical overview of this compound's mechanism of action, its quantitative effects on monocyte chemotaxis, the signaling pathways it modulates, and the experimental protocols used for its characterization.

The CCL2/CCR2 Signaling Axis and Monocyte Chemotaxis

The recruitment of circulating monocytes from the bloodstream into tissues is a hallmark of inflammation. CCL2, secreted by various cells at inflammatory sites, establishes a chemical gradient that is sensed by CCR2, a receptor highly expressed on monocytes. Binding of CCL2 to CCR2 initiates a conformational change in the receptor, triggering a cascade of intracellular signaling events.

This cascade begins with the activation of associated heterotrimeric G-proteins, leading to the activation of downstream effectors such as phospholipase C (PLC), phosphoinositide 3-kinase (PI3K), and mitogen-activated protein kinases (MAPK). These pathways culminate in a rapid increase in intracellular calcium, activation of small GTPases like RhoA, and subsequent cytoskeletal rearrangement, leading to cellular polarization and directed migration towards the CCL2 source.

This compound: Mechanism of Action

This compound functions as a non-competitive, negative allosteric modulator of the CCR2 receptor. Unlike a competitive antagonist that would bind to the same site as the natural ligand (CCL2), this compound binds to a different, allosteric site on the receptor. This binding event induces a conformational change in CCR2 that prevents its activation, even when CCL2 is bound. Consequently, it effectively blocks the initiation of the downstream signaling pathways required for chemotaxis. Its high selectivity ensures that it primarily targets the CCR2 pathway with minimal off-target effects.

Quantitative Efficacy of this compound

The inhibitory potential of this compound has been quantified through various in vitro functional assays. The data demonstrate its high potency in blocking key events of the CCR2 signaling cascade.

| Parameter | Assay Description | Cell Type | Value (IC₅₀ / Kᵢ) | Reference(s) |

| Chemotaxis Inhibition | Inhibition of CCL2-induced cell migration | THP-1 Monocytic Cells | 4.0 nM | |

| Calcium Mobilization | Inhibition of CCL2-induced Ca²⁺ flux | THP-1 Monocytic Cells | 4.0 nM | |

| Calcium Mobilization | Inhibition of CCL2-induced Ca²⁺ flux | Recombinant Cells | 1.2 nM | |

| Receptor Binding | Competitive binding against CCL2 | Recombinant Cells | 3.5 nM | |

| Receptor Affinity | Allosteric modulator binding affinity | Recombinant Cells | 2.6 nM | |

| Receptor Selectivity | Selectivity for CCR2 over other receptors | Various | >500-fold | |

| In Vivo Effect | Reduction in circulating monocytes | Human Subjects (150mg) | ~30% reduction |

Experimental Protocols

Monocyte Chemotaxis Assay (Transwell / Boyden Chamber Method)

This assay is the gold standard for quantifying the effect of a compound on chemotaxis in vitro.

Objective: To measure the ability of this compound to inhibit the migration of monocytes towards a CCL2 gradient.

Materials:

-

Human monocytic cell line (e.g., THP-1) or primary human monocytes isolated from whole blood (e.g., via CD14+ magnetic bead selection).

-

Transwell inserts with a permeable polycarbonate membrane (typically 5.0 µm pore size for monocytes).

-

24-well or 96-well companion plates.

-

Recombinant human CCL2 (MCP-1).

-

This compound.

-

Assay Buffer (e.g., RPMI 1640 with 0.1% BSA).

-

Detection Reagent (e.g., Calcein-AM for fluorescence or a luminescence-based ATP assay like CellTiter-Glo®).

Protocol:

-

Cell Preparation: Culture and harvest THP-1 cells or isolate primary monocytes. Resuspend cells in assay buffer at a concentration of 1.0 - 2.5 x 10⁶ cells/mL.

-

Compound Incubation: Pre-incubate the cell suspension with various concentrations of this compound (or vehicle control) for 30-60 minutes at 37°C.

-

Assay Setup:

-

Add assay buffer containing the chemoattractant (e.g., 10-100 ng/mL CCL2) to the lower wells of the companion plate. Include wells with buffer only as a negative control for basal migration.

-

Place the Transwell inserts into the wells.

-

Add 100 µL of the pre-incubated cell suspension into the top chamber of each Transwell insert.

-

-

Incubation: Incubate the plate for 2 to 4 hours at 37°C in a 5% CO₂ incubator to allow for cell migration.

-

Quantification:

-

Carefully remove the Transwell inserts.

-

Quantify the number of cells that have migrated into the lower chamber. This is commonly done by adding a detection reagent (e.g., CellTiter-Glo®) to the lower well and measuring the luminescence, which is directly proportional to the cell number.

-

Alternatively, non-migrated cells can be wiped from the top of the membrane, and the migrated cells on the underside can be fixed, stained, and counted via microscopy.

-

-

Data Analysis: Calculate the percentage inhibition of chemotaxis for each this compound concentration relative to the vehicle control and determine the IC₅₀ value.

Intracellular Calcium Mobilization Assay

Objective: To measure the ability of this compound to block the CCL2-induced transient increase in intracellular calcium concentration.

Protocol Summary:

-

Cell Loading: Monocytes (e.g., THP-1) are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM.

-

Compound Incubation: Cells are washed and then pre-incubated with various concentrations of this compound or a vehicle control.

-

Stimulation & Measurement: Cells are placed in a fluorometric plate reader. Baseline fluorescence is recorded before the automated injection of CCL2.

-

Detection: The fluorescence intensity is monitored in real-time immediately following CCL2 addition. An increase in fluorescence indicates calcium release from intracellular stores.

-

Data Analysis: The peak fluorescence signal is measured. The ability of this compound to inhibit this signal is used to calculate an IC₅₀ value.

Conclusion and Future Directions

This compound is a well-characterized, high-potency antagonist of the CCR2 receptor. Through its allosteric mechanism, it effectively decouples CCL2 binding from intracellular signaling, leading to a robust inhibition of monocyte chemotaxis. The quantitative data and experimental protocols outlined herein confirm its utility as a tool for dissecting the role of the CCL2/CCR2 axis. While clinical trials of this compound for neuropathic pain did not demonstrate efficacy on primary pain endpoints, the compound's ability to engage its target was confirmed by a reduction in circulating monocytes in patients. This compound remains a critical reference compound for researchers in immunology and drug development who are investigating the role of monocyte recruitment in inflammatory diseases, cancer, and fibrosis.

References

- 1. The role and therapeutic targeting of the CCL2/CCR2 signaling axis in inflammatory and fibrotic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Frontiers | Role of the CCL2-CCR2 axis in cardiovascular disease: Pathogenesis and clinical implications [frontiersin.org]

- 4. medchemexpress.com [medchemexpress.com]

Preclinical Profile of AZD2423: A CCR2 Antagonist for Neuropathic Pain

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

AZD2423 is a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2), a key mediator in the inflammatory cascade associated with neuropathic pain. Preclinical investigations in validated animal models of neuropathic pain demonstrated promising analgesic activity, supporting its progression into clinical development. This technical guide provides a comprehensive overview of the core preclinical data for this compound, including its pharmacological profile, efficacy in animal models, and the underlying mechanism of action. Detailed experimental protocols and visualizations of the relevant signaling pathways are presented to offer a complete picture of the preclinical science that underpinned the clinical evaluation of this compound for neuropathic pain. While the compound ultimately did not meet its primary efficacy endpoints in clinical trials for painful diabetic neuropathy and posttraumatic neuralgia, the preclinical findings remain a valuable case study in the translation of a targeted immunomodulatory approach for chronic pain.[1][2][3][4][5]

Pharmacological Profile of this compound

This compound is a small molecule, negative allosteric modulator of the CCR2 receptor. Its in vitro potency and selectivity were characterized across a range of assays, demonstrating high affinity for the human CCR2 receptor and functional inhibition of chemokine-mediated signaling.

Table 1: In Vitro Pharmacology of this compound

| Parameter | Value | Species/System |

| CCR2 Binding IC50 | 2.6 nM | Human |

| CCR2 Ca2+ Flux IC50 | 1.2 nM | Human |

| CCR2 Chemotaxis IC50 | 4.4 nM | Human |

| Human Whole Blood A2 | 1.3 nM | Human |

| CCR5 Chemotaxis IC50 | 316 nM | Human |

| Rat CCR2 Ca2+ Flux IC50 | 607 nM | Rat |

| hERG IC50 | 90 µM | N/A |

Data sourced from a 2013 presentation by AstraZeneca.

Preclinical Efficacy in Neuropathic Pain Models

The analgesic potential of this compound was evaluated in two key rat models of neuropathic pain: the Chronic Constriction Injury (CCI) model of mechanical hypersensitivity and the Chung model (Spinal Nerve Ligation, SNL) of thermal hyperalgesia.

Chronic Constriction Injury (CCI)-Induced Mechanical Hypersensitivity

In the CCI model, this compound demonstrated a dose-dependent reversal of mechanical allodynia. The compound achieved significant exposure in both plasma and brain, correlating with its analgesic effects.

Table 2: Efficacy of this compound in the Rat CCI Model

| Parameter | Value | Compartment |

| EC50 | 191 nM | Total Plasma |

| EC50 | 33 nM | Free Plasma |

| EC50 | 63 nM | Total Brain |

| EC50 | 3.8 nM | Free Brain |

| Emax | >100% | N/A |

Data sourced from a 2013 presentation by AstraZeneca.

Chung (Spinal Nerve Ligation) Model of Thermal Hyperalgesia

This compound was also effective in reducing heat hyperalgesia in the Chung model, a widely used surgical model of neuropathic pain.

Mechanism of Action: Targeting the CCL2/CCR2 Axis

The underlying mechanism of action for this compound in neuropathic pain is the inhibition of the CCL2/CCR2 signaling axis, a critical pathway in neuroinflammation.

The CCL2/CCR2 Signaling Pathway in Neuropathic Pain

Following peripheral nerve injury, the chemokine CCL2 (also known as Monocyte Chemoattractant Protein-1, MCP-1) is upregulated in damaged neurons and surrounding glial cells. CCL2 is then released at the injury site and transported to the spinal cord. This chemokine binds to its receptor, CCR2, which is expressed on the surface of immune cells, particularly monocytes and macrophages, as well as on microglia in the central nervous system.

Activation of CCR2 triggers a cascade of downstream events:

-

Immune Cell Recruitment: It promotes the infiltration of circulating monocytes/macrophages into the injured nerve and the dorsal root ganglia (DRG).

-

Microglial Activation: In the spinal cord, CCL2 binding to CCR2 on microglia leads to their activation.

-

Release of Pro-inflammatory Mediators: Activated macrophages and microglia release a host of pro-inflammatory cytokines and other sensitizing factors.

-

Neuronal Sensitization: These inflammatory mediators act on neurons in both the peripheral and central nervous system, increasing their excitability and leading to the characteristic symptoms of neuropathic pain, such as allodynia and hyperalgesia.

This compound, by blocking the CCR2 receptor, is designed to interrupt this process, thereby attenuating immune cell infiltration and the subsequent release of sensitizing factors.

Preclinical Pharmacokinetics

The pharmacokinetic profile of this compound was characterized in preclinical species to support dose selection for efficacy and safety studies.

Table 3: Preclinical Pharmacokinetic Parameters of this compound

| Parameter | Rat | Dog |

| Clearance (CL) | 21 ml/min/kg | 4 ml/min/kg |

| Bioavailability (%) | 16% | 71% |

| Plasma Protein Binding (% free) | 42% | 35% |

Data sourced from a 2013 presentation by AstraZeneca.

Experimental Protocols

The preclinical efficacy of this compound was established using standardized and widely accepted animal models of neuropathic pain.

Chronic Constriction Injury (CCI) Model

The CCI model is a surgical procedure that induces a peripheral mononeuropathy, resulting in behavioral signs of mechanical allodynia and thermal hyperalgesia.

-

Animal Model: Male Sprague-Dawley rats.

-

Surgical Procedure: Under anesthesia, the common sciatic nerve is exposed at the mid-thigh level. Proximal to the sciatic trifurcation, four loose ligatures of chromic gut suture are tied around the nerve with about 1 mm spacing between each. The ligatures are tightened until they just elicit a brief twitch in the corresponding hind limb. The incision is then closed in layers.

-

Behavioral Assessment (Mechanical Allodynia): Mechanical sensitivity is assessed using von Frey filaments. Rats are placed on an elevated mesh floor and allowed to acclimate. Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw. The 50% paw withdrawal threshold is determined using the up-down method.

-

Study Design: Following a post-operative recovery period and confirmation of mechanical hypersensitivity, animals are randomized to receive either vehicle or this compound at various doses. Behavioral assessments are conducted at specified time points after drug administration.

Chung (Spinal Nerve Ligation - SNL) Model

The SNL model, developed by Kim and Chung, is another robust surgical model that produces long-lasting signs of neuropathic pain.

-

Animal Model: Male Sprague-Dawley rats.

-

Surgical Procedure: Under anesthesia, a dorsal midline incision is made to expose the L4 to L6 spinal nerves. The L6 transverse process is removed to visualize the L5 and L6 spinal nerves. These two nerves are then isolated and tightly ligated with a silk suture. The wound is closed with sutures and wound clips.

-

Behavioral Assessment (Thermal Hyperalgesia): Thermal hyperalgesia is measured by assessing the paw withdrawal latency to a radiant heat source (e.g., Hargreaves apparatus). The affected hind paw is exposed to a focused beam of radiant heat, and the time taken for the animal to withdraw its paw is recorded. A cut-off time is used to prevent tissue damage.

-

Study Design: Similar to the CCI model, animals are allowed to recover and develop thermal hyperalgesia before being randomized to treatment groups. Paw withdrawal latencies are measured at baseline and at various times post-dosing with this compound or vehicle.

Conclusion

The preclinical data for this compound strongly supported the hypothesis that antagonizing the CCR2 receptor could be a viable therapeutic strategy for neuropathic pain. The compound demonstrated high potency and selectivity for its target and translated this pharmacological activity into significant analgesic effects in robust animal models of neuropathic pain. While clinical trials did not ultimately demonstrate efficacy for broad neuropathic pain populations, the preclinical foundation for this compound serves as a critical example of target validation and the challenges of translating preclinical findings in immunomodulation to clinical pain states. The detailed data and methodologies presented here provide a valuable resource for researchers continuing to explore the role of neuroinflammation in chronic pain.

References

- 1. pnas.org [pnas.org]

- 2. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 3. rsc.org [rsc.org]

- 4. Evaluation of a novel chemokine receptor 2 (CCR2)-antagonist in painful diabetic polyneuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A randomized, double-blind, placebo-controlled trial of a chemokine receptor 2 (CCR2) antagonist in posttraumatic neuralgia - PubMed [pubmed.ncbi.nlm.nih.gov]

The CCR2 Antagonist AZD2423: A Technical Overview of its Interaction with Chemokine Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZD2423 is a potent and selective, orally bioavailable, non-competitive allosteric modulator of the C-C chemokine receptor 2 (CCR2). Developed for the treatment of neuropathic pain, this compound demonstrated target engagement in clinical trials but ultimately failed to show significant efficacy. This technical guide provides an in-depth analysis of this compound, focusing on its mechanism of action, its effects on chemokine signaling, and the experimental methodologies used to characterize its activity. Quantitative data from preclinical and clinical studies are summarized, and key signaling pathways and experimental workflows are visualized.

Introduction to CCR2 and its Role in Chemokine Signaling

The chemokine receptor CCR2 and its primary ligand, C-C motif chemokine ligand 2 (CCL2, also known as monocyte chemoattractant protein-1 or MCP-1), play a pivotal role in the inflammatory response. This signaling axis is a key mediator of the recruitment of monocytes, macrophages, and other immune cells to sites of inflammation and tissue injury. In the context of neuropathic pain, upregulation of CCL2 and CCR2 in the peripheral and central nervous system has been implicated in the pathogenesis of pain hypersensitivity.

Nerve injury triggers the release of CCL2 from various cell types, including neurons, Schwann cells, and fibroblasts. This chemokine then binds to CCR2 expressed on immune cells, particularly monocytes, leading to their infiltration into the injured nerve and dorsal root ganglia (DRG). Within the nervous system, CCR2 is also expressed on neurons and microglia. Activation of neuronal CCR2 can directly increase neuronal excitability, while activation of microglial CCR2 leads to the release of pro-inflammatory mediators, further contributing to the sensitization of pain pathways.

This compound: A CCR2 Antagonist

This compound was developed as a high-affinity antagonist of CCR2. By blocking the binding of CCL2 to its receptor, this compound was designed to inhibit the downstream signaling cascades responsible for inflammatory cell recruitment and neuronal sensitization, thereby reducing neuropathic pain.

Mechanism of Action

This compound functions as a negative allosteric modulator of CCR2. This means it binds to a site on the receptor that is distinct from the CCL2 binding site and, in doing so, reduces the affinity and/or efficacy of CCL2. This antagonism prevents the G-protein coupling and subsequent intracellular signaling that would normally occur upon CCL2 binding.

The downstream consequences of this compound's antagonism of CCR2 include the inhibition of:

-

Calcium Mobilization: A rapid increase in intracellular calcium concentration is one of the earliest events following CCR2 activation. This compound potently inhibits this CCL2-induced calcium flux.

-

Cellular Chemotaxis: By blocking CCR2 signaling, this compound prevents the directed migration of CCR2-expressing cells, such as monocytes, towards a CCL2 gradient.

-

Activation of Downstream Kinases: CCR2 activation triggers multiple intracellular signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-activated protein kinase (MAPK) pathway (specifically ERK1/2). This compound blocks the activation of these pathways.

Quantitative Data for this compound

The following tables summarize the key quantitative data for this compound from preclinical and clinical studies.

Table 1: In Vitro Potency of this compound

| Assay Type | Parameter | Value (nM) |

| CCR2 Binding Assay | IC50 | 2.6 |

| CCR2 Calcium Flux Assay | IC50 | 1.2 |

| CCR2 Chemotaxis Assay | IC50 | 4.4 |

| Human Whole Blood Assay | IC50 | 1.3 |

Table 2: Select Pharmacokinetic Properties of this compound

| Parameter | Species | Value |

| Bioavailability | Rat | 16% |

| Bioavailability | Dog | 71% |

| Clearance | Rat | 21 ml/min/kg |

| Clearance | Dog | 4 ml/min/kg |

Table 3: Clinical Pharmacodynamic Marker of this compound

| Biomarker | Dose | Change from Baseline |

| Mean Monocyte Levels | 150 mg | -30%[1] |

Experimental Protocols

This section details the methodologies for the key experiments used to characterize the activity of this compound.

CCR2 Competitive Binding Assay

This assay is used to determine the binding affinity of a test compound (e.g., this compound) for the CCR2 receptor.

Objective: To determine the IC50 value of this compound for CCR2 binding.

Materials:

-

Cell membranes prepared from a cell line stably expressing human CCR2 (e.g., U2OS-CCR2).

-

Radiolabeled CCR2 ligand (e.g., [³H]-CCR2-RA-[R] or ¹²⁵I-CCL2).

-

Test compound (this compound) at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% CHAPS).

-

Non-specific binding control (a high concentration of an unlabeled CCR2 ligand).

-

Scintillation counter or gamma counter.

Procedure:

-

In a multi-well plate, combine the CCR2-expressing cell membranes, the radiolabeled ligand at a fixed concentration (typically at or below its Kd), and varying concentrations of this compound.

-

For the determination of non-specific binding, a separate set of wells should contain the cell membranes, radioligand, and a high concentration of an unlabeled CCR2 ligand.

-

Incubate the plate for a defined period (e.g., 120 minutes) at a controlled temperature (e.g., 25°C) to allow the binding to reach equilibrium.

-

Terminate the binding reaction by rapidly filtering the contents of each well through a filter mat, which traps the cell membranes.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation or gamma counter.

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The data are then plotted as the percentage of specific binding versus the logarithm of the this compound concentration, and the IC50 value is determined using non-linear regression analysis.

CCR2 Calcium Flux Assay

This functional assay measures the ability of a compound to inhibit the increase in intracellular calcium that occurs upon CCR2 activation.

Objective: To determine the IC50 value of this compound for the inhibition of CCL2-induced calcium mobilization.

Materials:

-

A cell line endogenously or recombinantly expressing CCR2 (e.g., THP-1 or HEK293-CCR2).

-

Calcium-sensitive fluorescent dye (e.g., Indo-1 AM, Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Recombinant human CCL2.

-

Test compound (this compound) at various concentrations.

-

A fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR).

Procedure:

-

Culture the CCR2-expressing cells to an appropriate density.

-

Load the cells with a calcium-sensitive fluorescent dye by incubating them with the dye for a specific time (e.g., 45-60 minutes) at 37°C.

-

Wash the cells to remove any extracellular dye.

-

Plate the dye-loaded cells into a multi-well plate.

-

Pre-incubate the cells with varying concentrations of this compound for a defined period.

-

Place the plate in a fluorescence plate reader and measure the baseline fluorescence.

-

Add a fixed concentration of CCL2 to all wells to stimulate the cells.

-

Immediately begin recording the fluorescence intensity over time.

-

The increase in fluorescence corresponds to the increase in intracellular calcium.

-

The inhibitory effect of this compound is calculated as the percentage reduction in the CCL2-induced fluorescence signal.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Chemotaxis Assay

This assay assesses the ability of a compound to block the directed migration of cells towards a chemoattractant.

Objective: To determine the IC50 value of this compound for the inhibition of CCL2-induced chemotaxis.

Materials:

-

A CCR2-expressing cell line capable of chemotaxis (e.g., THP-1 monocytes).

-

Chemotaxis chamber (e.g., Transwell plate with a porous membrane).

-

Assay medium (e.g., RPMI with 0.5% FBS).

-

Recombinant human CCL2.

-

Test compound (this compound) at various concentrations.

-

Cell viability stain (e.g., Calcein AM or trypan blue).

-

Microscope or plate reader for cell quantification.

Procedure:

-

Culture the THP-1 cells and resuspend them in assay medium.

-

Pre-incubate the cells with varying concentrations of this compound.

-

In the lower chamber of the Transwell plate, add assay medium containing a specific concentration of CCL2. In control wells, add assay medium without CCL2.

-

Add the this compound-treated cells to the upper chamber of the Transwell.

-

Incubate the plate for a period sufficient to allow cell migration (e.g., 90 minutes to 4 hours) at 37°C in a CO₂ incubator.

-

After incubation, remove the non-migrated cells from the upper surface of the membrane.

-

Fix and stain the migrated cells on the lower surface of the membrane.

-

Quantify the number of migrated cells by counting them under a microscope or by using a fluorescence plate reader if a fluorescent stain was used.

-

The inhibitory effect of this compound is calculated as the percentage reduction in the number of cells that migrated in response to CCL2.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Visualizations of Signaling Pathways and Workflows

CCR2 Signaling Pathway and the Effect of this compound

Caption: CCR2 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for In Vitro Characterization of this compound

Caption: Workflow for the in vitro characterization of this compound.

Conclusion

This compound is a well-characterized, potent, and selective antagonist of the CCR2 receptor. Preclinical studies robustly demonstrated its ability to inhibit key functions of the CCL2/CCR2 signaling axis, including calcium mobilization and chemotaxis. Despite clear evidence of target engagement in clinical trials for neuropathic pain, as evidenced by a reduction in circulating monocytes, this compound did not achieve its primary efficacy endpoints. This highlights the complexity of translating preclinical findings in the realm of neuropathic pain to clinical success and underscores the need for further research into the multifaceted role of chemokine signaling in chronic pain states. The data and protocols presented herein provide a comprehensive technical foundation for researchers and drug development professionals working on CCR2 and other chemokine receptor targets.

References

An In-Depth Technical Guide to the Pharmacology of AZD2423

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD2423 is a potent, selective, and orally bioavailable non-competitive negative allosteric modulator of the C-C chemokine receptor 2 (CCR2).[1][2][3][4] CCR2 and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), play a crucial role in the recruitment of monocytes and macrophages to sites of inflammation. This signaling axis is implicated in the pathophysiology of various inflammatory and neuropathic pain conditions.[5] this compound was developed to antagonize this pathway and has been investigated for its therapeutic potential, particularly in the context of neuropathic pain. This technical guide provides a comprehensive overview of the pharmacology of this compound, including its mechanism of action, in vitro and in vivo properties, and key experimental protocols.

Mechanism of Action

This compound functions as a negative allosteric modulator of CCR2, meaning it binds to a site on the receptor distinct from the orthosteric site where the endogenous ligand CCL2 binds. This binding event induces a conformational change in the receptor that reduces its ability to be activated by CCL2, thereby inhibiting downstream signaling cascades.

The canonical signaling pathway initiated by CCL2 binding to CCR2 involves the activation of G-proteins, leading to downstream signaling through various pathways, including the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway, and the mitogen-activated protein kinase (MAPK) pathway. These pathways collectively regulate cellular processes such as chemotaxis, proliferation, survival, and cytokine production. By negatively modulating CCR2, this compound effectively dampens these inflammatory and pro-nociceptive signals.

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound.

Table 1: In Vitro Activity and Selectivity of this compound

| Parameter | Species | Assay | Value | Reference |

| CCR2 Binding IC50 | Human | Radioligand Binding | 2.6 nM | |

| CCR2 Ca²⁺ Flux IC50 | Human | Calcium Mobilization | 1.2 nM | |

| CCR2 Chemotaxis IC50 | Human | THP-1 Cell Migration | 4.4 nM | |

| Human Whole Blood A2 | Human | L-selectin Shedding | 1.3 nM | |

| CCR5 Chemotaxis IC50 | Human | Chemotaxis Assay | 316 nM | |

| GPCR Selectivity | Human | Various | >100-fold | |

| hERG IC50 | - | Electrophysiology | 90 µM | |

| Rat CCR2 Ca²⁺ Flux IC50 | Rat | Calcium Mobilization | 607 nM |

Table 2: Physicochemical and Pharmacokinetic Properties of this compound

| Parameter | Value | Species | Reference |

| Molecular Weight | 425.93 g/mol | - | |

| logD₇.₄ | 1.85 | - | |

| pKa | 7.9 | - | |

| Aqueous Solubility (pH 7.4) | 13.2 µM | - | |

| Plasma Protein Binding (% free) | 47% | Human | |

| 42% | Rat | ||

| 35% | Dog | ||

| Clearance (CL) | 21 mL/min/kg | Rat | |

| 4 mL/min/kg | Dog | ||

| Oral Bioavailability (%) | 16% | Rat | |

| 71% | Dog |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of pharmacological data. The following sections outline the protocols for the principal assays used to characterize this compound.

Experimental Workflow for Preclinical Evaluation

CCR2 Radioligand Binding Assay

This assay determines the affinity of this compound for the CCR2 receptor.

-

Cell Membrane Preparation: Membranes are prepared from cells overexpressing human CCR2 (e.g., CHO or HEK293 cells). Cells are harvested, homogenized in a lysis buffer, and centrifuged to pellet the membranes. The membrane pellet is then resuspended and stored at -80°C.

-

Assay Protocol:

-

In a 96-well plate, add assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% CHAPS, pH 7.4), cell membranes, and varying concentrations of this compound.

-

Add a constant concentration of a radiolabeled CCR2 ligand (e.g., [³H]-INCB-3344 or [³H]-CCR2-RA).

-

Incubate the plate at room temperature for a defined period (e.g., 90-120 minutes) to reach equilibrium.

-

Terminate the reaction by rapid filtration through a glass fiber filter plate to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis: The IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis of the competition binding data. The Ki value can then be calculated using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the ability of this compound to inhibit CCL2-induced intracellular calcium release.

-

Cell Preparation: Use a cell line endogenously expressing or engineered to express CCR2 (e.g., THP-1 or HEK293-CCR2).

-

Dye Loading:

-

Plate the cells in a black, clear-bottom 96-well plate.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an appropriate buffer.

-

Incubate for approximately 1 hour at 37°C in the dark to allow for dye uptake and de-esterification.

-

-

Assay Protocol:

-

Wash the cells to remove excess dye.

-

Pre-incubate the cells with varying concentrations of this compound or vehicle control.

-

Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).

-

Establish a stable baseline fluorescence reading.

-

Inject a solution of CCL2 at a concentration that elicits a submaximal response (e.g., EC₈₀).

-

Record the fluorescence intensity over time.

-

-

Data Analysis: The increase in fluorescence upon CCL2 stimulation corresponds to the intracellular calcium concentration. The inhibitory effect of this compound is quantified by measuring the reduction in the CCL2-induced fluorescence signal and calculating the IC50 value.

Chemotaxis Assay

This assay assesses the ability of this compound to block the migration of cells towards a CCL2 gradient.

-

Cell Preparation: Use a monocytic cell line that expresses CCR2, such as THP-1.

-

Assay Setup:

-

Use a multi-well chemotaxis chamber (e.g., Transwell plate) with a porous membrane (typically 5 µm pores for monocytes).

-

In the lower chamber, add assay medium containing various concentrations of CCL2 as the chemoattractant.

-

Pre-incubate THP-1 cells with different concentrations of this compound or vehicle.

-

Add the pre-incubated cells to the upper chamber.

-

-

Incubation and Quantification:

-

Incubate the plate for several hours (e.g., 2-4 hours) at 37°C to allow for cell migration.

-

After incubation, remove the non-migrated cells from the upper surface of the membrane.

-

Fix and stain the migrated cells on the lower surface of the membrane.

-

Quantify the number of migrated cells by microscopy and cell counting or by using a fluorescent dye and a plate reader.

-

-

Data Analysis: The IC50 value is determined by plotting the percentage of inhibition of cell migration against the concentration of this compound.

In Vivo Pharmacodynamic and Efficacy Models

Chronic Constriction Injury (CCI) Model of Neuropathic Pain: This is a widely used preclinical model to evaluate the efficacy of analgesics.

-

Surgical Procedure:

-

Anesthetize a rat or mouse.

-

Make an incision at the mid-thigh level to expose the sciatic nerve.

-

Loosely tie four ligatures (e.g., chromic gut) around the sciatic nerve at approximately 1 mm intervals. The ligatures should constrict the nerve without arresting epineural blood flow.

-

Close the incision with sutures.

-

-

Behavioral Testing:

-

Allow the animals to recover for several days to a week, during which they will develop signs of neuropathic pain.

-

Assess pain behaviors such as mechanical allodynia (pain response to a normally non-painful stimulus) using von Frey filaments and thermal hyperalgesia (increased sensitivity to heat) using a plantar test apparatus.

-

Administer this compound or vehicle orally and measure the reversal of allodynia and hyperalgesia at different time points post-dosing.

-

-

Data Analysis: The efficacy of this compound is determined by its ability to significantly increase the paw withdrawal threshold in the von Frey test or the paw withdrawal latency in the plantar test compared to vehicle-treated animals.

Monocyte Quantification by Flow Cytometry: This method is used to assess target engagement by measuring the reduction in circulating monocytes.

-

Sample Collection: Collect whole blood samples from subjects at baseline and at various time points after this compound administration.

-

Staining:

-

Aliquot whole blood into tubes.

-

Add a cocktail of fluorescently labeled antibodies to identify monocyte subsets. A typical panel would include antibodies against CD14 and CD16.

-

Incubate to allow for antibody binding.

-

Lyse the red blood cells using a lysis buffer.

-

-

Flow Cytometry Analysis:

-

Acquire the samples on a flow cytometer.

-

Gate on the monocyte population based on their forward and side scatter characteristics.

-

Further gate on CD14+ and CD16+ populations to identify classical (CD14++CD16-), intermediate (CD14++CD16+), and non-classical (CD14+CD16++) monocytes.

-

-

Data Analysis: The absolute count or percentage of each monocyte subset is determined. The pharmacodynamic effect of this compound is assessed by the reduction in the number of circulating monocytes, particularly the classical and intermediate subsets which are known to be CCR2-dependent for their egress from the bone marrow.

Clinical Development and Outcomes

This compound has been evaluated in Phase II clinical trials for the treatment of posttraumatic neuralgia and painful diabetic neuropathy. In these studies, administration of this compound at doses of 20 mg and 150 mg once daily for 28 days demonstrated evidence of target engagement, as indicated by a dose-dependent increase in plasma CCL2 levels and a reduction in mean monocyte counts (approximately -30% with the 150 mg dose). However, despite these pharmacodynamic effects, the trials did not meet their primary efficacy endpoints of significantly reducing average pain scores compared to placebo. There were some trends towards improvement in certain secondary measures of neuropathic pain symptoms. The compound was generally well-tolerated with an adverse event profile similar to placebo. The disconnect between preclinical efficacy in rodent models and the lack of robust analgesia in human trials highlights the translational challenges in pain research and drug development.

Conclusion

This compound is a well-characterized, potent, and selective non-competitive negative allosteric modulator of CCR2 with demonstrated target engagement in both preclinical species and humans. While it showed promise in animal models of neuropathic pain, it did not translate to significant clinical efficacy in patients with posttraumatic neuralgia or painful diabetic neuropathy. The comprehensive pharmacological data and detailed experimental protocols presented in this guide provide a valuable resource for researchers in the fields of chemokine biology, inflammation, and pain, and may aid in the development of future CCR2-targeted therapeutics.

References

- 1. Neuropathic Pain Model—Chronic Constriction Injury (CCI) [bio-protocol.org]

- 2. Video: Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats [jove.com]

- 3. Chronic Constriction Injury Model of Neuropathic Pain [aragen.com]

- 4. mdbneuro.com [mdbneuro.com]

- 5. Labeling of CC Chemokine Receptor 2 with a Versatile Intracellular Allosteric Probe - PMC [pmc.ncbi.nlm.nih.gov]

AZD2423: A Technical Guide for its Evaluation as a Potential PET Ligand for Neuroimaging

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: AZD2423 is a potent and selective, non-competitive negative allosteric modulator of the C-C chemokine receptor 2 (CCR2).[1][2][3] CCR2 and its primary ligand, CCL2, are key players in the inflammatory cascade, mediating the recruitment of monocytes and macrophages to sites of inflammation. This pathway has been implicated in the pathophysiology of various neuroinflammatory and neurodegenerative diseases, making CCR2 a compelling target for in vivo imaging using positron emission tomography (PET). This guide provides a comprehensive technical overview of the available data on this compound and its carbon-11 labeled counterpart, [11C]this compound, as a potential PET ligand for neuroimaging.

Core Data Presentation

Physicochemical and In Vitro Binding Properties of this compound

| Property | Value | Reference |

| Binding Affinity (IC50) | ||

| CCR2 Binding | 2.6 nM | [2] |

| CCR2 Ca2+ Flux | 1.2 nM | [2] |

| CCR2 Chemotaxis (THP-1 cells) | 4.0 nM | |

| Human Whole Blood (A2) | 1.3 nM | |

| Selectivity | ||

| CCR5 Chemotaxis IC50 | 316 nM | |

| GPCR Selectivity | >100-fold vs other GPCRs | |

| hERG IC50 | 90 µM | |

| Physicochemical Properties | ||

| Molecular Weight | 425.93 g/mol | |

| LogD (pH 7.4) | 1.85 | |

| CNS Multiparameter Optimization (MPO) Score | 4.97 |

Preclinical Evaluation of [11C]this compound

| Parameter | Result | Reference |

| Radiolabeling | ||

| Radiochemical Yield | 7.4 ± 0.6% | |

| Radiochemical Purity | >99% | |

| Molar Activity | >20 GBq/µmol | |

| In Vivo PET Imaging (Non-Human Primates) | ||

| Brain Exposure (SUVpeak) | 0.4 | |

| Thyroid Gland (SUVpeak) | 3.3 | |

| Parotid Gland (SUVpeak) | 3.4 | |

| Submandibular Gland (SUVpeak) | 4.4 | |

| Reduction in Peripheral Tissue VT after Pretreatment | 59-63% |

Experimental Protocols

Radiolabeling of [11C]this compound

The radiosynthesis of [11C]this compound is accomplished via a two-step, two-pot [11C]carbon monoxide ([11C]CO) carbonylation procedure.

Step 1: Production of [11C]CO [11C]Carbon dioxide ([11C]CO2) is produced via the 14N(p,α)11C nuclear reaction. The [11C]CO2 is then reduced to [11C]CO by passing it through a heated molybdenum column.

Step 2: [11C]Carbonylation The resulting [11C]CO is then utilized in a palladium-mediated carbonylation reaction with a suitable precursor of this compound to yield [11C]this compound. The crude product is purified using high-performance liquid chromatography (HPLC).

In Vitro Radioligand Competition Binding Assay (Generalized Protocol)

This protocol describes a general method for determining the binding affinity (IC50) of a test compound (e.g., this compound) for its target receptor (e.g., CCR2) using a radiolabeled ligand.

Materials:

-

Cell membranes expressing the target receptor (CCR2)

-

Radiolabeled ligand specific for the receptor

-

Unlabeled test compound (this compound)

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)

-

96-well microplates

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Plate Setup: In a 96-well plate, add assay buffer, the cell membrane preparation, and varying concentrations of the unlabeled test compound.

-

Radioligand Addition: Add a fixed concentration of the radiolabeled ligand to each well. For total binding wells, no unlabeled compound is added. For non-specific binding wells, a high concentration of an unlabeled reference compound is added.

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the bound from the free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is calculated by non-linear regression analysis of the competition curve.

In Vivo PET Imaging in Non-Human Primates

Animal Preparation: Two healthy rhesus monkeys were anesthetized for the duration of the PET scan.

Radioligand Administration: A bolus of [11C]this compound was administered intravenously.

PET Scanning: Dynamic PET scans were acquired for 123 minutes.

Pretreatment Study: To assess specific binding, a separate scan was performed on the same animals after pretreatment with a blocking dose of unlabeled this compound (3.0 mg/kg).

Image Analysis: Time-activity curves were generated for various brain regions and peripheral organs to calculate the standardized uptake value (SUV) and the total volume of distribution (VT).

Visualizations

Caption: CCR2 signaling pathway upon CCL2 binding.

Caption: Experimental workflow for [11C]this compound development.

Caption: Go/No-Go decision logic for PET ligand development.

Discussion

This compound exhibits several desirable properties for a PET ligand targeting the central nervous system. Its high affinity and selectivity for CCR2, coupled with a favorable CNS MPO score, initially suggested its potential for neuroimaging. The successful radiolabeling of this compound with carbon-11 to produce [11C]this compound with good radiochemical yield and high purity further supported its candidacy.

However, the preclinical evaluation in non-human primates revealed a significant challenge: low brain exposure. The peak standardized uptake value (SUVpeak) in the brain was only 0.4, indicating limited penetration across the blood-brain barrier. In contrast, high radioactivity was observed in peripheral organs known to express CCR2, such as the thyroid, parotid, and submandibular glands. The marked reduction of radioactivity in these peripheral tissues after pretreatment with unlabeled this compound confirmed the specific binding of [11C]this compound to CCR2 in vivo.

The limited brain uptake of [11C]this compound may be attributable to several factors, including efflux transporter activity at the blood-brain barrier. While the CNS MPO score is a useful predictive tool, it does not guarantee sufficient brain penetration for all compounds.

It is important to note that clinical trials have been conducted with unlabeled this compound for the treatment of posttraumatic neuralgia and painful diabetic polyneuropathy. While these studies provided evidence of target engagement in the periphery (e.g., reduced monocyte levels), they did not demonstrate significant analgesic efficacy. These trials did not involve PET imaging and therefore do not provide direct information about the brain uptake of this compound in humans.

Conclusion and Future Perspectives

[11C]this compound has demonstrated potential as a PET radioligand for imaging CCR2 expression in peripheral tissues. The successful radiolabeling and confirmation of specific in vivo binding in non-human primates are significant achievements. However, its utility for neuroimaging is currently limited by its low brain penetration.

Future efforts could focus on structural modifications of this compound to improve its brain permeability while retaining its high affinity and selectivity for CCR2. Alternatively, [11C]this compound could be a valuable tool for studying the role of CCR2 in peripheral inflammatory conditions. Further research is warranted to explore its potential in these applications and to develop second-generation CCR2 PET ligands with improved properties for neuroimaging.

References

The Discovery and Development of AZD2423: A CCR2 Antagonist for Neuropathic Pain

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

AZD2423 is a potent and selective, orally bioavailable, non-competitive allosteric antagonist of the C-C chemokine receptor 2 (CCR2). Developed by AstraZeneca, its primary therapeutic target was neuropathic pain, a condition with significant unmet medical need. This technical guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of this compound. It details the scientific rationale for targeting the CCL2/CCR2 axis in neuropathic pain, summarizes key in vitro and in vivo preclinical data, and presents the methodologies and results from two pivotal Phase II clinical trials in patients with posttraumatic neuralgia and painful diabetic neuropathy. While demonstrating target engagement, this compound ultimately failed to show statistically significant efficacy in reducing overall pain scores in these patient populations. This document aims to provide a detailed technical resource for researchers and professionals in the field of drug development, encompassing quantitative data, experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Introduction: The Rationale for Targeting CCR2 in Neuropathic Pain

Neuropathic pain is a chronic and debilitating condition arising from a lesion or disease affecting the somatosensory nervous system. A growing body of preclinical evidence has implicated the chemokine (C-C motif) ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1), and its primary receptor, CCR2, as key players in the pathophysiology of neuropathic pain. The CCL2/CCR2 signaling axis is critically involved in the recruitment of monocytes and macrophages to sites of nerve injury, which in turn release pro-inflammatory cytokines and other mediators that contribute to peripheral and central sensitization, key mechanisms underlying neuropathic pain.

This compound was developed as a small molecule antagonist of CCR2 with the aim of disrupting this inflammatory cascade and thereby providing analgesic relief. Preclinical studies in various animal models of neuropathic pain suggested that CCR2 antagonists could effectively reduce pain-like behaviors.

Preclinical Development of this compound

In Vitro Pharmacology

This compound demonstrated high potency and selectivity for the human CCR2 receptor in a range of in vitro assays.

| Assay Type | Parameter | Value |

| CCR2 Radioligand Binding | IC50 | 2.6 nM |

| CCR2 Ca2+ Flux | IC50 | 1.2 nM[1] |

| CCR2 Chemotaxis (THP-1 cells) | IC50 | 4.4 nM[1] |

| Human Whole Blood Assay | IC50 | 1.3 nM |

| CCR5 Chemotaxis | IC50 | 316 nM |

| Rat CCR2 Ca2+ Flux | IC50 | 607 nM |

| hERG Inhibition | IC50 | 90 µM |

| Table 1: In Vitro Potency and Selectivity of this compound.[1] |

Aequorin- or Fluo-4-based calcium flux assays are standard methods to determine the antagonist activity of compounds on G-protein coupled receptors like CCR2. The general steps are as follows:

-

Cell Culture: A human cell line stably expressing the CCR2 receptor (e.g., HEK293 or CHO cells) is cultured to a suitable density.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for a specific duration at 37°C.

-

Compound Incubation: The cells are pre-incubated with varying concentrations of this compound or vehicle control.

-

Agonist Stimulation: The cells are then stimulated with a known CCR2 agonist, typically CCL2 (MCP-1), at a concentration that elicits a submaximal response (EC80).

-

Signal Detection: Changes in intracellular calcium concentration are measured as changes in fluorescence intensity using a plate reader (e.g., FLIPR or FlexStation).

-

Data Analysis: The IC50 value, representing the concentration of this compound that inhibits 50% of the agonist-induced calcium response, is calculated using a four-parameter logistic equation.

In Vivo Pharmacology

This compound showed efficacy in preclinical rodent models of neuropathic pain. A key model used was the Chung model of heat hyperalgesia.

| Animal Model | Parameter | This compound |

| Chung Model (Heat Hyperalgesia) | EC50 (plasma, total) | 191 nM |

| EC50 (plasma, free) | 33 nM | |

| EC50 (brain, total) | 63 nM | |

| EC50 (brain, free) | 3.8 nM | |

| Table 2: In Vivo Efficacy of this compound in a Neuropathic Pain Model.[1] |

The Chung model, or spinal nerve ligation model, is a widely used surgical model to induce neuropathic pain in rodents.

-

Animal Subjects: Adult male Sprague-Dawley rats are typically used.

-

Surgical Procedure: Under anesthesia, the L5 and L6 spinal nerves are tightly ligated with silk sutures. This procedure results in nerve injury and subsequent development of pain-like behaviors.

-

Behavioral Testing (Heat Hyperalgesia): At a set time point post-surgery (e.g., 7-14 days), the thermal withdrawal latency of the hind paw is assessed using a plantar test apparatus. A radiant heat source is applied to the plantar surface of the paw, and the time taken for the animal to withdraw its paw is recorded. A decrease in withdrawal latency in the injured paw compared to the contralateral paw or baseline indicates heat hyperalgesia.

-

Drug Administration: this compound is administered orally at various doses.

-

Efficacy Assessment: Behavioral testing is repeated at different time points after drug administration to determine the effect of the compound on reversing heat hyperalgesia.

-

Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Plasma and brain tissue samples are collected to measure drug concentrations and correlate them with the observed analgesic effect to determine EC50 values.

Clinical Development of this compound

Two key Phase II, randomized, double-blind, placebo-controlled studies were conducted to evaluate the efficacy and safety of this compound in patients with neuropathic pain.

Study in Posttraumatic Neuralgia

| Parameter | Details |

| Study Design | Randomized, double-blind, placebo-controlled, parallel-group, multicenter |

| Patient Population | 133 patients with posttraumatic neuralgia |

| Treatment Arms | 1. This compound 20 mg daily2. This compound 150 mg daily3. Placebo |

| Treatment Duration | 28 days |

| Primary Efficacy Endpoint | Change from baseline in the daily average pain score (Numerical Rating Scale, NRS) |

| Secondary Efficacy Endpoints | Change in worst pain score (NRS), Patient Global Impression of Change (PGIC), Neuropathic Pain Symptom Inventory (NPSI) |

| Table 3: Protocol Summary for the this compound Trial in Posttraumatic Neuralgia.[2] |

This compound did not meet its primary efficacy endpoint. The change in average pain score from baseline was not significantly different between the this compound groups and the placebo group.

| Treatment Group | Mean Change in NRS Average Pain Score |

| This compound 20 mg | -1.54 |

| This compound 150 mg | -1.53 |

| Placebo | -1.44 |

| Table 4: Primary Efficacy Results in Posttraumatic Neuralgia. |

While the primary endpoint was not met, there were some trends towards improvement in certain subscales of the NPSI with the 150 mg dose. Importantly, target engagement was confirmed by a dose-dependent increase in plasma CCL2 levels and a reduction in mean monocyte levels (-30% with 150 mg this compound). The treatment was generally well-tolerated, with an adverse event profile similar to placebo.

Study in Painful Diabetic Neuropathy

| Parameter | Details |

| Study Design | Randomized, double-blind, placebo-controlled, parallel-group, multicenter |

| Patient Population | 134 patients with painful diabetic neuropathy |

| Treatment Arms | 1. This compound 20 mg daily2. This compound 150 mg daily3. Placebo |

| Treatment Duration | 28 days |

| Primary Efficacy Endpoint | Change from baseline in the daily average pain score (NRS) |

| Secondary Efficacy Endpoints | Change in worst pain score (NRS), PGIC, NPSI |

| Table 5: Protocol Summary for the this compound Trial in Painful Diabetic Neuropathy. |

Similar to the posttraumatic neuralgia study, the trial in painful diabetic neuropathy failed to demonstrate a significant difference in the primary efficacy endpoint between the this compound and placebo groups.

| Treatment Group | Mean Change in NRS Average Pain Score |

| This compound 20 mg | -1.50 |

| This compound 150 mg | -1.35 |

| Placebo | -1.61 |

| Table 6: Primary Efficacy Results in Painful Diabetic Neuropathy. |

Again, some trends were observed in the NPSI subscores with the 150 mg dose. Target engagement was also demonstrated in this study, with a dose-dependent increase in plasma CCL2 and a decrease in monocyte levels (-27% with 150 mg this compound). The safety and tolerability profile of this compound was comparable to placebo.

Visualizations

Signaling Pathway

Caption: The CCL2/CCR2 signaling pathway and the inhibitory action of this compound.

Experimental Workflow

References

AZD2423 and its Impact on Microglial Activation: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AZD2423 is a selective antagonist of the C-C chemokine receptor 2 (CCR2), a key component of the inflammatory cascade, particularly in the context of neuroinflammation. The primary ligand for CCR2, C-C motif chemokine ligand 2 (CCL2), is a potent chemoattractant for monocytes and plays a crucial role in the recruitment and activation of microglia in the central nervous system (CNS). While preclinical data in various neuropathic pain models suggested that CCR2 antagonism could be a promising therapeutic strategy by mitigating microglial activation, clinical trials with this compound in patients with posttraumatic neuralgia and painful diabetic neuropathy did not demonstrate significant analgesic efficacy. This whitepaper provides a comprehensive overview of the known mechanism of action of this compound, the theoretical impact on microglial activation, a summary of the clinical trial findings, and a discussion of the potential reasons for the discrepancy between preclinical and clinical results. Due to the limited availability of public data, this document also presents a generalized experimental protocol and signaling pathway relevant to the study of CCR2 antagonists and microglial activation.

Introduction: The Role of CCL2/CCR2 in Microglial Activation

Microglia are the resident immune cells of the CNS and play a pivotal role in both homeostasis and disease. In response to injury or pathological stimuli, microglia transition to an activated state, characterized by morphological changes, proliferation, and the release of a variety of signaling molecules, including pro-inflammatory cytokines and chemokines.[1] Chronic microglial activation is a hallmark of neuroinflammation and is implicated in the pathogenesis of numerous neurodegenerative diseases and chronic pain states.

The CCL2/CCR2 signaling axis is a critical pathway in the initiation and maintenance of neuroinflammation.[1] Neurons and other CNS cells can release CCL2 in response to injury, which then binds to CCR2 receptors expressed on microglia.[1] This interaction triggers a downstream signaling cascade that leads to microglial chemotaxis, proliferation, and the production of inflammatory mediators, thereby amplifying the neuroinflammatory response.[1]

This compound: A CCR2 Antagonist

This compound was developed as a potent and selective antagonist of the CCR2 receptor.[2] By blocking the binding of CCL2 to CCR2, this compound was hypothesized to inhibit the recruitment and activation of microglia, thereby reducing neuroinflammation and its pathological consequences, such as neuropathic pain.

Mechanism of Action

The proposed mechanism of action for this compound in the context of neuroinflammation is the inhibition of the CCL2/CCR2 signaling pathway in microglia. The binding of CCL2 to the G-protein coupled receptor CCR2 on microglia initiates a cascade of intracellular events, including the activation of downstream kinases, leading to cellular responses such as chemotaxis and the transcription of pro-inflammatory genes. This compound, by acting as a CCR2 antagonist, would theoretically prevent these downstream effects.

Preclinical Evidence (Inferred)

While specific preclinical studies detailing the effects of this compound on microglial activation are not extensively published, the rationale for its development was based on a body of evidence implicating the CCL2/CCR2 axis in neuroinflammation and neuropathic pain. It is reported that CCR2 antagonists, and presumably this compound, were effective in preclinical models of neuropathic pain. This efficacy is thought to be mediated, at least in part, by the inhibition of spinal cord microglial activation.

Clinical Trials: Efficacy and Target Engagement

This compound was evaluated in randomized, double-blind, placebo-controlled clinical trials for the treatment of posttraumatic neuralgia and painful diabetic neuropathy.

Efficacy Outcomes

Despite the promising preclinical rationale, both studies failed to meet their primary efficacy endpoints. There was no statistically significant difference in the change of average pain scores between the this compound treatment groups and the placebo group.

Quantitative Data from Clinical Trials

The following table summarizes the key findings from the clinical trials.

| Indication | Dosage | Primary Outcome (Change in NRS Pain Score) | Key Secondary Outcomes | Evidence of Target Engagement | Reference |